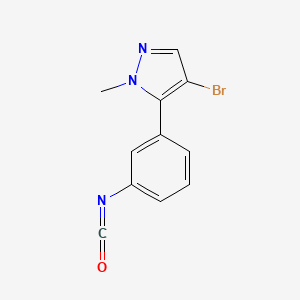

4-bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole

Beschreibung

4-Bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole (CAS: 1206969-04-1) is a heterocyclic compound featuring a pyrazole core substituted with bromine, a methyl group, and a 3-isocyanatophenyl moiety. The isocyanato (-NCO) group confers high reactivity, enabling participation in urethane or urea bond formation, making it valuable in polymer chemistry, drug discovery, and materials science . Its molecular formula is C₁₁H₈BrN₃O, with a molecular weight of approximately 296.11 g/mol.

For instance, methylation of pyrazole precursors using sodium hydride and methyl iodide is a common strategy .

Eigenschaften

IUPAC Name |

4-bromo-5-(3-isocyanatophenyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O/c1-15-11(10(12)6-14-15)8-3-2-4-9(5-8)13-7-16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGHDXMFEJGUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C2=CC(=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901225561 | |

| Record name | 4-Bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206969-04-1 | |

| Record name | 4-Bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Established Synthetic Route for 5-Bromo-1-methyl-1H-pyrazole-3-amine

A robust and scalable method has been disclosed in patent CN112079781A (2020) that avoids hazardous reagents like n-butyl lithium and cyanogen bromide, which are traditionally used but pose safety and environmental concerns.

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | Diethyl butynedioate + methylhydrazine | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester + tribromooxyphosphorus | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |

| 3 | Hydrolysis | Sodium hydroxide in ethanol | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |

| 4 | Carbamate formation | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid + tert-butyl alcohol + azido dimethyl phosphate in DMF at 100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 5 | Deprotection | tert-butyl carbamate + 50% trifluoroacetic acid in dichloromethane at room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine |

This method is characterized by:

- Use of readily available and inexpensive starting materials.

- Avoidance of highly toxic or pyrophoric reagents.

- Mild reaction conditions amenable to scale-up.

- Good overall yield and purity after purification.

The detailed synthetic scheme ensures the selective bromination at the 5-position of the pyrazole ring while maintaining the methyl substitution at N-1 and preparing the amine functionality at C-3, which is essential for further functionalization.

A related example from MDPI reports the preparation of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole by O-alkylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using sodium hydride and methyl iodide in dry DMF, yielding 88% of the product after chromatographic purification. This demonstrates the feasibility of functional group transformations on bromopyrazole derivatives under mild conditions, which can be adapted for isocyanate introduction.

Summary Table of Key Preparation Steps

| Compound | Key Reaction | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Condensation | Diethyl butynedioate + methylhydrazine | High | Starting pyrazole intermediate |

| Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Bromination | Tribromooxyphosphorus | Moderate to High | Selective bromination |

| 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Hydrolysis | NaOH in ethanol | High | Ester hydrolysis |

| tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate | Carbamate formation | tert-butyl alcohol + azido dimethyl phosphate, DMF, 100 °C | Moderate | Protecting group installation |

| 5-bromo-1-methyl-1H-pyrazol-3-amine | Deprotection | 50% TFA in DCM, room temp | High | Final amine intermediate |

| This compound | Coupling / Isocyanate introduction | Cross-coupling or substitution reactions | Variable | Requires further optimization |

Research Findings and Considerations

- The synthetic route described in patent CN112079781A is notable for its safety and scalability, avoiding hazardous reagents common in older methods.

- Functionalization of the pyrazole ring at the 4- or 5-position with halogens (bromine) facilitates subsequent cross-coupling reactions to introduce complex substituents like the 3-isocyanatophenyl group.

- Protection of reactive groups (e.g., carbamates) is critical to maintain functional group integrity during multi-step synthesis.

- The use of sodium hydride and methyl iodide for O-alkylation in related pyrazole derivatives demonstrates the utility of mild base-promoted alkylations in pyrazole chemistry.

- No direct experimental procedure for the final isocyanate coupling step was found in the reviewed sources, indicating this may be an area for further research or proprietary development.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Addition reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

Addition reactions: Amines or alcohols in the presence of a catalyst or under heat.

Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution products: Depending on the nucleophile used, various substituted pyrazoles can be formed.

Addition products: Ureas and carbamates are common products from reactions with amines and alcohols, respectively.

Wissenschaftliche Forschungsanwendungen

Chemistry

Building Block for Synthesis

4-Bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole serves as a versatile building block in organic synthesis. Its isocyanate functional group allows for the formation of various derivatives through nucleophilic substitution reactions. This property is particularly useful in the synthesis of complex molecules used in pharmaceuticals and agrochemicals.

Reactivity and Functionalization

The compound can undergo several chemical reactions, including:

- Nucleophilic Substitution : The isocyanate group can react with amines or alcohols to form carbamates or ureas.

- Oxidation and Reduction : It can be oxidized to yield different oxidation products or reduced to modify its chemical structure further.

Biology

Development of Bioactive Molecules

Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug development. The ability of the isocyanate group to form covalent bonds with nucleophilic sites on proteins suggests potential applications in designing enzyme inhibitors and other therapeutic agents.

Antiviral Activity

Studies have shown that compounds related to this compound demonstrate antiviral properties. For instance, modifications of similar pyrazole structures have been tested against flaviviruses, indicating that structural variations can lead to enhanced antiviral activity while reducing cytotoxicity .

Industrial Applications

Polymers and Coatings

Due to its reactive isocyanate group, this compound is utilized in the production of polymers, coatings, and adhesives. The ability to form strong covalent bonds makes it suitable for creating durable materials that require specific mechanical properties.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The isocyanate group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Key Observations :

Reactivity : The isocyanato group in the target compound distinguishes it from analogues with inert substituents (e.g., methyl or halogenated aryl groups). This group enables covalent bonding with amines or alcohols, critical in polymer synthesis .

Physicochemical Properties : Lipophilic substituents (e.g., difluoroethyl in CAS 2411300-20-2) enhance membrane permeability, whereas polar groups (e.g., aldehydes) improve solubility .

Crystallographic and Spectroscopic Data

- NMR Spectroscopy : Pyrazole derivatives typically exhibit distinct ¹H NMR signals for methyl groups (δ ~3.3 ppm) and aromatic protons (δ ~7.0–8.0 ppm) .

Biologische Aktivität

The compound 4-bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole (CAS No. 1206969-04-1) is a pyrazole derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₈BrN₃O

- Molecular Weight : 278.1 g/mol

- Structure : The compound contains a pyrazole ring substituted with a bromine atom and an isocyanate group on the phenyl ring.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted that pyrazoles can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Properties

Pyrazoles are recognized for their anti-inflammatory effects, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. The compound is hypothesized to function similarly, potentially reducing inflammation by modulating the prostaglandin synthesis pathway. This mechanism is crucial for the development of non-steroidal anti-inflammatory drugs (NSAIDs) that utilize pyrazole scaffolds .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively documented. For example, compounds containing the pyrazole structure have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The presence of the isocyanate group may enhance the compound's ability to penetrate bacterial cell walls, thus increasing its antimicrobial potency .

Case Studies

- Cytotoxicity in Cancer Cells : A study published in PubMed examined the cytotoxic effects of several pyrazole derivatives against human breast cancer cells (MCF-7). The results demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating a promising avenue for further research .

- Anti-inflammatory Activity : Research published in MDPI assessed the anti-inflammatory effects of a series of substituted pyrazoles. The study found that specific compounds significantly reduced inflammation markers in vitro and in vivo models, suggesting that this compound may possess similar properties due to its structural characteristics .

- Antimicrobial Efficacy : A comparative study evaluated various pyrazole derivatives for their antibacterial activity against clinical isolates. The findings indicated that compounds with an isocyanate functional group displayed enhanced activity compared to those without, highlighting the potential of this compound as an effective antimicrobial agent .

Research Findings Summary

Q & A

Q. Basic

- IR Spectroscopy : Identifies functional groups (e.g., isocyanate N=C=O stretch at ~2200–2270 cm⁻¹) .

- NMR : ¹H NMR reveals methyl group splitting (δ ~3.0–3.5 ppm) and aromatic proton coupling patterns. ¹³C NMR confirms quaternary carbons and substituent effects .

- X-Ray Diffraction : Resolves crystal packing and dihedral angles between aromatic rings (e.g., pyrazole vs. phenyl rings at 74.91°) .

How can reaction conditions be optimized to improve the yield of this compound?

Advanced

Key strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution efficiency .

- Catalysis : Lewis acids (e.g., AlCl₃) improve bromination regioselectivity .

- Temperature Control : Maintaining 80–120°C during cyclization minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates high-purity products .

How should researchers design experiments to evaluate the biological activity of this compound?

Q. Advanced

- Target Selection : Prioritize kinases or receptors where pyrazoles show affinity (e.g., COX-2, antimicrobial targets) .

- In Vitro Assays : Use MTT assays for cytotoxicity screening (IC₅₀ values) or agar diffusion for antimicrobial activity .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify effective ranges .

- Control Compounds : Compare with known inhibitors (e.g., Celecoxib for COX-2) to benchmark activity .

How can contradictions in structure-activity relationships (SAR) for pyrazole derivatives be resolved?

Q. Advanced

- Substituent Analysis : Compare bromine/isocyanate positional effects using analogs (e.g., 4-bromo vs. 5-bromo derivatives) .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes and identify steric/electronic clashes .

- Meta-Analysis : Reconcile conflicting data by adjusting assay conditions (e.g., pH, cell lines) .

What computational approaches predict the reactivity of the isocyanate group in further functionalization?

Q. Advanced

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the isocyanate group .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. DCM) .

- Transition State Analysis : Use Gaussian or ORCA to model energy barriers for nucleophilic additions .

How should researchers troubleshoot failed synthetic attempts for this compound?

Q. Advanced

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., dehalogenated or oxidized species) .

- Reaction Monitoring : Employ TLC or HPLC at 30-minute intervals to track progress .

- Mechanistic Reassessment : Verify if competing pathways (e.g., dimerization of isocyanate groups) occur using NMR kinetics .

What strategies enhance regioselective functionalization of the pyrazole core?

Q. Advanced

- Directing Groups : Install temporary groups (e.g., -NO₂) at the 3-position to steer bromination to the 4-position .

- Microwave-Assisted Synthesis : Accelerate reactions to reduce side products (e.g., 150°C, 20 minutes) .

- Protection/Deprotection : Use SEM (trimethylsilylethoxymethyl) groups to shield reactive sites during isocyanate coupling .

How can analogs of this compound be designed to target specific biological pathways?

Q. Advanced

- Bioisosteric Replacement : Substitute bromine with CF₃ or Cl to modulate lipophilicity .

- Scaffold Hopping : Integrate the pyrazole core into fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) .

- Protease-Targeted Analogs : Add peptidomimetic side chains (e.g., benzamide groups) for protease inhibition .

What methods address solubility challenges in bioassays for hydrophobic pyrazole derivatives?

Q. Advanced

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity) .

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous dispersion .

- Prodrug Design : Introduce phosphate esters at the methyl group for hydrolytic activation in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.